Ibuprofen-4d

LC-MS/MS Isotope dilution Internal standard

Ibuprofen-4d is a deuterated analog of ibuprofen with four deuterium atoms at the propionic acid moiety (propionic-2,3,3,3-d4), providing a +4 Da mass shift in LC-MS/MS. This unique shift ensures unambiguous separation from unlabeled analyte (+4 Da) and ibuprofen-d3 (+3 Da), reducing isotopic cross-talk. Ideal as a stable isotope-labeled internal standard for precise quantification of ibuprofen in pharmacokinetic, metabolism, and bioavailability studies, as well as multi-residue environmental analysis. Supplied with ≥98% purity and full characterization data for method development and validation.

Molecular Formula C13H18O2
Molecular Weight 210.30 g/mol
Cat. No. B12392429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen-4d
Molecular FormulaC13H18O2
Molecular Weight210.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D
InChIKeyHEFNNWSXXWATRW-RXGDOFHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen-4d (Deuterated Ibuprofen-d4): A Stable Isotope-Labeled NSAID for Quantitative Bioanalysis


Ibuprofen-4d, also designated as Ibuprofen-d4 or (±)-Ibuprofen-d4 (propionic-2,3,3,3-d4), is a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen in which four hydrogen atoms at the propionic acid moiety are replaced with deuterium atoms . With a molecular formula of C13H14D4O2 and a molecular weight of 210.31 g/mol, this compound retains the pharmacological activity of the parent drug as a COX-1 inhibitor with an IC50 value of 13 μM while incorporating stable heavy isotope labeling for enhanced analytical traceability . Ibuprofen-4d is classified as a propionic acid derivative and is supplied with detailed characterization data for use in analytical method development, method validation (AMV), and quality control (QC) applications [1].

Why Ibuprofen-4d Cannot Be Substituted with Unlabeled Ibuprofen or Lower-Deuterium Analogs in Quantitative LC-MS/MS Workflows


Generic substitution of Ibuprofen-4d with unlabeled ibuprofen or alternative deuterated analogs such as ibuprofen-d3 introduces significant analytical limitations in quantitative bioanalysis. Unlabeled ibuprofen cannot function as an internal standard in isotope dilution mass spectrometry because it co-elutes with the target analyte and produces indistinguishable mass spectrometric signals, precluding accurate matrix effect correction . While ibuprofen-d3 contains three deuterium atoms and is widely used as an internal standard for ibuprofen quantification, the d4-labeled analog offers a greater mass shift (+4 Da vs +3 Da), which can reduce potential isotopic cross-talk and improve signal separation in complex biological matrices where multiple analytes or metabolites with overlapping mass transitions may be present . The deuterated designation Ibuprofen-4d is specifically intended for use in drug metabolism studies, pharmacokinetic studies, and bioavailability studies where precise quantification across diverse sample types is required .

Ibuprofen-4d Product-Specific Quantitative Evidence Guide: Comparative Performance Data for Scientific Selection


Mass Shift Superiority of Ibuprofen-4d (+4 Da) Over Ibuprofen-d3 (+3 Da) for Reduced Isotopic Interference

Ibuprofen-4d provides a mass shift of +4 Da relative to unlabeled ibuprofen, compared to the +3 Da mass shift provided by the commonly used alternative internal standard ibuprofen-d3 . This greater mass differential reduces the potential for isotopic spectral overlap between the internal standard and the analyte, particularly in complex biological matrices where multiple metabolites or structurally similar compounds may produce interfering mass transitions . The deuterium atoms in Ibuprofen-4d are positioned at the propionic acid moiety (2,3,3,3-d4), which maintains chromatographic co-elution with the target analyte while providing enhanced mass spectrometric resolution .

LC-MS/MS Isotope dilution Internal standard

Comparative Molecular Weight Differentiation Enabling Unambiguous MS Detection of Ibuprofen-4d

Ibuprofen-4d possesses a molecular weight of 210.31 g/mol due to the incorporation of four deuterium atoms (C13H14D4O2), representing a +4.01 Da difference from unlabeled ibuprofen (C13H18O2, 206.29 g/mol) . In comparison, the widely available ibuprofen-d3 internal standard has a molecular weight of 209.30 g/mol (C13H15D3O2), producing only a +3.01 Da differential . The additional 1 Da mass difference provided by Ibuprofen-4d offers improved separation from the M+1 and M+2 natural isotopic contributions of the unlabeled analyte, which can be particularly advantageous in high-concentration samples where natural abundance isotopes may otherwise confound internal standard quantification .

Bioanalysis Pharmacokinetics Mass spectrometry

Deuterium Incorporation at Propionic Acid Moiety Optimizes Ibuprofen-4d for Metabolic Stability Studies

The specific deuteration pattern of Ibuprofen-4d at the propionic acid moiety (2,3,3,3-d4) targets the primary metabolic site of ibuprofen, which undergoes extensive phase I and phase II metabolism at the carboxylic acid group and adjacent positions . This site-specific labeling makes Ibuprofen-4d particularly valuable for studying metabolic pathways involving acyl glucuronidation and oxidative transformations. Deuteration at metabolically labile positions can alter the rate of metabolic clearance via the kinetic isotope effect, wherein the stronger carbon-deuterium bond reduces the rate of enzymatic oxidation compared to carbon-hydrogen bonds [1]. In contrast, alternative deuterated analogs with different labeling positions (e.g., ibuprofen-d3 with deuterium limited to the terminal methyl group) may exhibit different metabolic profiles and are not directly interchangeable for metabolism studies .

Drug metabolism Metabolic stability In vitro ADME

Ibuprofen-4d Enables Precise Pharmacokinetic Quantification Across Biological Matrices

Ibuprofen-4d is specifically formulated and supplied for use as an internal standard in drug metabolism studies, pharmacokinetic studies, and bioavailability studies where precise quantification of ibuprofen in biological samples including blood, urine, and plasma is required . The use of deuterated internal standards such as Ibuprofen-4d allows researchers to distinguish between the metabolites of ibuprofen and other drugs present in the sample, reducing the risk of false positives and improving the accuracy and reliability of analytical results . While direct head-to-head comparison data between Ibuprofen-4d and ibuprofen-d3 in pharmacokinetic assays is not available in the retrieved literature, the analytical principle of isotope dilution mass spectrometry establishes that both d4- and d3-labeled analogs can function as internal standards, with the d4-labeled variant offering theoretical advantages in complex multi-analyte assays where distinct mass channels are required .

Pharmacokinetics Bioavailability Therapeutic drug monitoring

Ibuprofen-4d Recommended Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of Ibuprofen in Pharmacokinetic Studies

Ibuprofen-4d is optimally deployed as a stable isotope-labeled internal standard in LC-MS/MS methods for the accurate quantification of ibuprofen in human or animal plasma during pharmacokinetic studies. The +4 Da mass shift provides a clear analytical window distinct from both the unlabeled analyte (+4 Da) and the ibuprofen-d3 internal standard (+3 Da), reducing the potential for channel crosstalk in assays that may incorporate multiple deuterated standards .

Drug Metabolism and Metabolite Identification Studies

The site-specific deuteration pattern of Ibuprofen-4d at the propionic acid moiety (2,3,3,3-d4) makes it particularly suitable for tracing metabolic transformations involving acyl glucuronidation and oxidative pathways in hepatocyte or microsomal incubation systems. The deuterium labeling at the primary metabolic site enables unambiguous differentiation between parent drug and phase I/II metabolites via mass spectrometry .

Multi-Analyte Environmental and Wastewater Monitoring

In environmental analytical chemistry applications requiring simultaneous quantification of multiple pharmaceutical contaminants, Ibuprofen-4d can serve as a distinct internal standard for ibuprofen in multi-residue LC-MS/MS methods. The +4 Da mass shift provides a unique mass channel that may be advantageous when other NSAIDs or structurally related compounds are analyzed concurrently using their own deuterated internal standards (e.g., diclofenac-d4, naproxen-d3) .

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